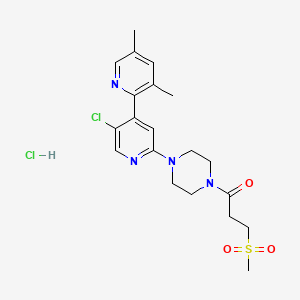
(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid” is also known as (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid . It has a molecular formula of C11H12O4 . The average mass of this compound is 208.211 Da and its monoisotopic mass is 208.073563 Da .
Physical And Chemical Properties Analysis
“(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid” is a solid compound . More detailed physical and chemical properties could not be found in the available sources.Safety and Hazards
The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air . If swallowed, immediate medical assistance should be sought .
Direcciones Futuras
A study has shown that isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, a derivative of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid, exhibits a sun protection factor value of 37.10 ± 0.03, indicating that it is a sunscreen agent with high protection . This suggests potential future directions for the use of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid and its derivatives in the development of sunscreen products .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid involves the synthesis of the starting material, 3,4-dimethoxybenzaldehyde, followed by the synthesis of the intermediate, (E)-3-(3,4-dimethoxyphenyl)acrylic acid, which is then converted to the final product through a Wittig reaction.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "Methanol", "Sodium hydroxide", "Benzene", "Ethanol", "Triphenylphosphine", "Carbon tetrachloride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether", "Chloroform", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Sodium methoxide", "Phosphorus oxychloride", "Dimethylformamide", "Sodium carbonate", "Methylene chloride", "Tetrahydrofuran", "Potassium tert-butoxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Synthesis of 3,4-dimethoxybenzaldehyde: 3,4-dimethoxytoluene is oxidized with potassium permanganate in the presence of sodium hydroxide to form 3,4-dimethoxybenzaldehyde.", "Synthesis of (E)-3-(3,4-dimethoxyphenyl)acrylic acid: 3,4-dimethoxybenzaldehyde is condensed with malonic acid in the presence of acetic anhydride and pyridine to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.", "Conversion to (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid: (E)-3-(3,4-dimethoxyphenyl)acrylic acid is converted to (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid through a Wittig reaction with triphenylphosphine and carbon tetrachloride in the presence of methanol and sodium methoxide." ] } | |
Número CAS |
24316-12-9 |
Fórmula molecular |
C₁₉H₂₀O₆ |
Peso molecular |
344.36 |
Sinónimos |
(E)-α-[(3,4-Dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid; (αE)-α-[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)




![Benzo[b]fluoranthene](/img/structure/B1141397.png)